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Compound of Interest

Compound Name: 7-Bromotacrine

CAS No.: 53970-68-6

Cat. No.: B1664192

Get Quote

Executive Summary
7-Bromotacrine (7-BT) represents a critical evolution of the tacrine scaffold. While tacrine

(1,2,3,4-tetrahydro-9-aminoacridine) was the first FDA-approved acetylcholinesterase (AChE)

inhibitor, its clinical utility was severed by dose-limiting hepatotoxicity.

7-BT retains the potent cholinesterase inhibitory core of tacrine but introduces a bromine atom

at the 7-position. This modification serves three pivotal roles in MTDL design:

Metabolic Blockade: It sterically and electronically obstructs the formation of the reactive

quinone methide intermediate responsible for tacrine-induced liver injury.

Affinity Enhancement: The lipophilic halogen enhances hydrophobic interactions within the

catalytic anionic site (CAS) of AChE.

Synthetic Handle: The bromine serves as a versatile leaving group for Palladium-catalyzed

cross-coupling (e.g., Suzuki-Miyaura), enabling the rapid generation of diverse libraries.
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Scientific Rationale & Structure-Activity
Relationship (SAR)
The Halogen Effect
The substitution of hydrogen with bromine at position 7 fundamentally alters the

pharmacodynamics of the acridine ring.

Hydrophobic Collapse: The active site of AChE contains a deep hydrophobic gorge. The 7-

bromo substituent increases the

of the molecule, facilitating stronger

-

stacking and hydrophobic interactions with aromatic residues (e.g., Trp84, Phe330) in the
CAS.

Selectivity Profile: 7-BT derivatives often exhibit enhanced selectivity for AChE over

Butyrylcholinesterase (BuChE) compared to unsubstituted tacrine, although dual inhibition is

frequently retained.

Hepatotoxicity Mitigation Strategy
Tacrine hepatotoxicity is mediated by CYP450-dependent hydroxylation at the 7-position,

leading to a 7-hydroxy metabolite that dehydrates to form a toxic quinone methide.

Mechanism: By placing a stable bromine atom at C7, the "metabolic soft spot" is blocked.

This forces metabolism towards safer pathways (e.g., glucuronidation) or reduces the rate of

bioactivation.

Binding Mechanism Visualization
The following diagram illustrates the dual-binding mechanism often targeted by 7-BT based

MTDLs.
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Caption: Schematic of 7-BT MTDL binding spanning the AChE gorge while blocking toxic

metabolic activation.

Experimental Protocols
Synthesis of 7-Bromotacrine Scaffold
This protocol utilizes a modified Friedländer condensation, a robust method for constructing the

acridine core.

Reagents:

2-Amino-5-bromobenzonitrile (Precursor A)

Cyclohexanone (Precursor B)

Anhydrous Aluminum Chloride (

) or Zinc Chloride (

)

1,2-Dichloroethane (DCE) or Toluene
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Step-by-Step Methodology:

Preparation: Dissolve 2-amino-5-bromobenzonitrile (10 mmol) and cyclohexanone (15 mmol)

in dry DCE (30 mL).

Catalysis: Slowly add anhydrous

(12 mmol) at room temperature. Caution: Exothermic reaction.

Reflux: Heat the mixture to reflux (

) under a nitrogen atmosphere for 4–6 hours. Monitor consumption of nitrile by TLC
(Hexane:EtOAc 7:3).

Hydrolysis: Cool the reaction to

. Quench carefully with a mixture of ice/water and basify to pH 10 using 10% NaOH solution.

Extraction: Extract with Chloroform (

mL). Dry the organic layer over anhydrous

.

Purification: Concentrate in vacuo. Recrystallize the crude solid from Acetone/Et2O to yield

7-bromo-1,2,3,4-tetrahydroacridin-9-amine (7-BT) as yellow crystals.

Construction of MTDL Hybrids (Linker Attachment)
To create an MTDL, the 9-amino group is typically alkylated to connect a second

pharmacophore.

Deprotonation: Dissolve 7-BT (1 eq) in dry DMF. Add NaH (2 eq) at

and stir for 30 min.

Alkylation: Add the appropriate

-dibromoalkane (e.g., 1,6-dibromohexane) (3 eq) to prevent dimerization. Stir at RT for 12h.
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Isolation: Pour into water, extract with EtOAc. Purify the 9-(bromoalkylamino)-7-
bromotacrine intermediate via flash chromatography.

Coupling: React the intermediate with the second pharmacophore (e.g., ferulic acid amine,

melatonin derivative) in Acetonitrile with

and KI (catalytic) at reflux for 24h.

Pharmacological Profiling & Data
In Vitro Inhibition Potency
The following table summarizes the comparative potency of 7-BT derivatives against standard

references.

Compound Target IC50 (nM)
Selectivity
(AChE/BuChE)

Mechanism

Tacrine hAChE 320 ~1 Mixed

7-Bromotacrine hAChE 60 - 100 > 5 Mixed

7-BT-Indole

Hybrid
hAChE 8.5 High

Dual Binding

(CAS+PAS)

7-BT-Ferulic Acid hAChE 15.2 Moderate
Antioxidant +

ChE Inhibitor

Hepatotoxicity Assessment (HepG2 Assay)
A critical validation step is confirming reduced toxicity compared to tacrine.

Protocol:

Culture HepG2 cells in DMEM supplemented with 10% FBS.

Seed cells at

cells/well in 96-well plates.
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Treat with test compounds (1–100

M) for 24 hours.

Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.

Success Criterion: The

for cell viability should be significantly higher (>2-fold) than that of tacrine (

M).

MTDL Design Workflow Diagram
This workflow illustrates the logical progression from scaffold selection to lead optimization.
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Caption: Iterative design workflow for developing 7-bromotacrine based MTDLs.
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Challenges and Future Directions
While 7-bromotacrine reduces the formation of the specific quinone methide metabolite

associated with tacrine, it does not eliminate all toxicity risks.

Solubility: The bromine atom increases lipophilicity (

), which aids BBB penetration but can lead to poor aqueous solubility, complicating
formulation.

Molecular Weight: MTDLs often suffer from high molecular weight (>500 Da), violating

Lipinski's Rule of 5. Optimization of linker length is crucial to maintain oral bioavailability.

Metabolic Switching: Blocking position 7 may shift metabolism to the alicyclic ring (positions

1-4), potentially generating other reactive species.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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